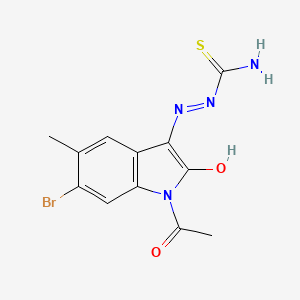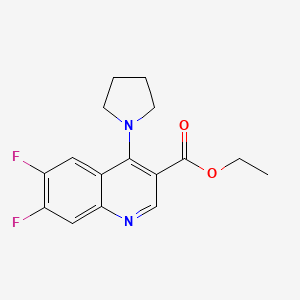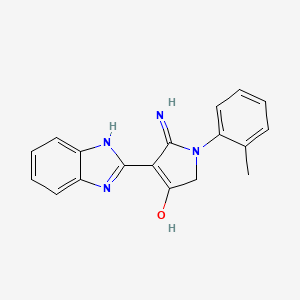
(1-Acetyl-6-bromo-2-hydroxy-5-methylindol-3-yl)iminothiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Acetyl-6-bromo-2-hydroxy-5-methylindol-3-yl)iminothiourea is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and significant roles in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetyl-6-bromo-2-hydroxy-5-methylindol-3-yl)iminothiourea typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial synthesis .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the bromine or acetyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated or debrominated products .
Scientific Research Applications
Chemistry: In chemistry, (1-Acetyl-6-bromo-2-hydroxy-5-methylindol-3-yl)iminothiourea is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology: Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: In medicine, research is ongoing to explore its therapeutic potential. Preliminary studies suggest it may have applications in treating certain cancers and infectious diseases .
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of (1-Acetyl-6-bromo-2-hydroxy-5-methylindol-3-yl)iminothiourea involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
5-Bromoindole: A simpler brominated indole derivative.
N-Acetylindole: An acetylated indole compound.
Uniqueness: What sets (1-Acetyl-6-bromo-2-hydroxy-5-methylindol-3-yl)iminothiourea apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
(1-acetyl-6-bromo-2-hydroxy-5-methylindol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2S/c1-5-3-7-9(4-8(5)13)17(6(2)18)11(19)10(7)15-16-12(14)20/h3-4,19H,1-2H3,(H2,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCJKXKHYAHGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N(C(=C2N=NC(=S)N)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-{[4-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B6051159.png)
![5,5'-[(4-methylphenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6051174.png)
![METHYL (5E)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B6051179.png)
![N-[2-(4-benzylpiperidine-1-carbonyl)-5-nitrophenyl]thiophene-2-carboxamide](/img/structure/B6051182.png)
![2-[4-[[2-(4-Methoxyphenyl)pyrimidin-5-yl]methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol](/img/structure/B6051187.png)
![1-(2-{1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE](/img/structure/B6051192.png)

![2-[4-(2,3-difluorobenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6051219.png)
![N~1~-(3-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6051226.png)
![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine](/img/structure/B6051236.png)

![2-[4-(2-adamantyl)-1-benzyl-2-piperazinyl]ethanol](/img/structure/B6051252.png)
![1-[1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]-1-propanol](/img/structure/B6051259.png)
![7-(2,6-dimethoxybenzoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6051260.png)
